Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of 2-aminothiophenol with ethyl cyanoacetate under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a leaving group.
Formation of the Final Compound: The final step involves coupling the thiazole and piperidine intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid derivatives are used in medicinal chemistry for their biological activities.
Uniqueness
Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is unique due to its combined thiazole and piperidine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-27-19(25)23-10-8-13(9-11-23)20-16(24)12-22(2)18-21-17-14(26-3)6-5-7-15(17)28-18/h5-7,13H,4,8-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDOXQAXMQYOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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